
4-氯-2-甲基-6-(2-甲基哌啶-1-基)嘧啶
描述
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
4-氯-2-甲基-6-(2-甲基哌啶-1-基)嘧啶: 是一种可用于设计和合成新药物的化合物。 哌啶衍生物,如该化合物,存在于二十多种药物类别中 。由于其结构的重要性及其在化学反应中的多功能性,它们在药物开发中尤为重要。该化合物可用于创建具有潜在治疗效果的新型分子,特别是在靶向神经系统疾病方面,其中哌啶结构通常是有益的。
农业
在农业领域,嘧啶衍生物因其作为硝化抑制剂或杀虫剂的潜在用途而受到关注 。4-氯-2-甲基-6-(2-甲基哌啶-1-基)嘧啶的具体结构可以被研究,以评估其在提高植物养分吸收或保护作物免受病虫害方面的功效,从而提高农业生产力。
材料科学
该化合物在材料科学中的作用可能意义重大,特别是在开发需要特定分子结构以增强性能的新聚合物或涂料方面 。其嘧啶核心可能是创建具有所需热性能或机械特性的材料的关键成分。
环境科学
环境科学研究可以从使用4-氯-2-甲基-6-(2-甲基哌啶-1-基)嘧啶中获益,用于研究有机化合物的降解或合成可以帮助环境修复过程的分子 。其与各种污染物形成键的能力可以用来创建更有效的污染控制方法。
分析化学
该化合物可作为分析化学中的标准品或参照物,帮助校准仪器或作为检测和量化其他物质的试剂 。其稳定性和反应性使其适用于各种分析技术。
生物化学
在生物化学中,该化合物的哌啶部分因其存在于许多生物活性分子中而受到关注 。它可用于研究酶-底物相互作用或合成用于生物化学途径的探针,从而深入了解细胞过程和机制。
作用机制
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including anti-inflammatory properties .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect the pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain kinases, leading to changes in phosphorylation states of target proteins . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including organ damage and alterations in normal physiological functions.
Metabolic Pathways
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFNGGGKYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)


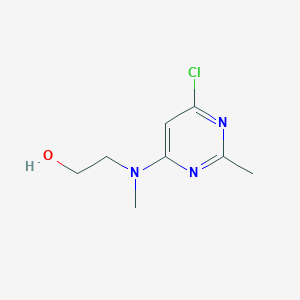
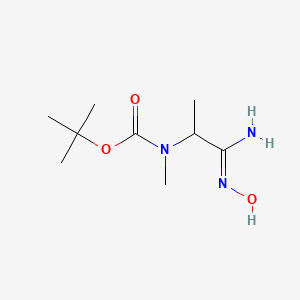
![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
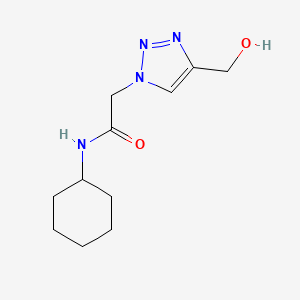
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
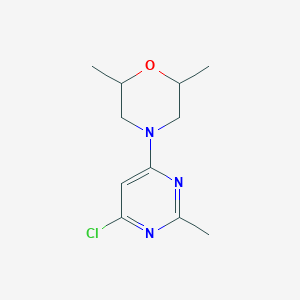
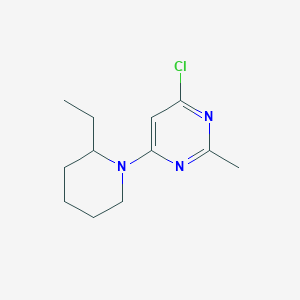
![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
